molecular formula C18H18N4OS B2399888 N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide CAS No. 392248-06-5

N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide

Cat. No.: B2399888
CAS No.: 392248-06-5
M. Wt: 338.43
InChI Key: OKWDPERKOIHLDM-UHFFFAOYSA-N
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Description

N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide is a triazole derivative characterized by a 1,2,4-triazole core fused with a benzyl group and a 4-methylbenzamide moiety. Key physical properties include:

Property Value
Molecular Weight 18.18 g/mol
Density 1.24 g/cm³
Refractive Index 1.61

The compound’s mechanism of action involves interactions with enzymes or receptors via its triazole ring and benzamide group, enhancing binding specificity .

Properties

IUPAC Name

N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-13-7-9-15(10-8-13)17(23)19-11-16-20-21-18(24)22(16)12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,23)(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWDPERKOIHLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Cyclocondensation of Thiosemicarbazide Derivatives

The triazole-thione ring is typically constructed via cyclocondensation of thiosemicarbazide intermediates. A representative protocol involves reacting 4-methylbenzoyl chloride with a thiosemicarbazide precursor under basic conditions. For example, 4-methylbenzoyl chloride reacts with 3-(aminomethyl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature. The reaction proceeds via nucleophilic acyl substitution, with triethylamine serving as a base to scavenge HCl.

Table 1: Key Reaction Parameters for Cyclocondensation
Parameter Conditions Yield (%) Source
Solvent Tetrahydrofuran (THF) 78
Temperature 0°C → 25°C (gradual)
Base Triethylamine
Reaction Time 12–16 hours

The benzyl group at the triazole’s 4-position is introduced earlier in the synthesis via alkylation of a triazole-thione intermediate with benzyl bromide.

Benzylation and Sulfur Incorporation

Benzylation of the triazole ring is critical for achieving the target structure. A two-step sequence is employed:

  • Formation of 4-Benzyl-1H-1,2,4-triazole-5-thione :
    • A solution of 1H-1,2,4-triazole-5-thione in dimethylformamide (DMF) is treated with benzyl bromide and potassium carbonate at 60°C for 6 hours.
    • The product is isolated via aqueous workup (water and dichloromethane) and recrystallized from ethanol.
  • Methylation at the 3-Position :
    • The 3-aminomethyl group is introduced by reacting the benzylated triazole-thione with 4-methylbenzoyl chloride in the presence of a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Amide Coupling Reactions

The final amide bond formation between the triazole-thione and 4-methylbenzoyl group is achieved using carbodiimide-based coupling agents. A representative procedure from PubChem details:

  • Dissolving 3-(aminomethyl)-4-benzyl-1H-1,2,4-triazole-5(4H)-thione (1.0 equiv) in dry dichloromethane.
  • Adding 4-methylbenzoyl chloride (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at 0°C.
  • Stirring the mixture for 24 hours at room temperature, followed by dilution with water and extraction with ethyl acetate.
Table 2: Amide Coupling Optimization
Coupling Agent Solvent Temperature Yield (%)
HATU DMF 25°C 85
DCC (Dicyclohexylcarbodiimide) CH₂Cl₂ 0°C → 25°C 72
EDCI (Ethyl Dimethylaminopropyl Carbodiimide) THF 25°C 68

HATU-mediated couplings in DMF consistently provide higher yields due to improved solubility of intermediates.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance reaction rates for cyclocondensation and amide coupling, while chlorinated solvents (CH₂Cl₂) are preferred for acid-sensitive intermediates. Ethanol and acetic acid are utilized in purification steps to precipitate crude products.

Catalytic Additives

The addition of catalytic 4-dimethylaminopyridine (DMAP) during amide coupling improves yields by 10–15% through activation of the acyl chloride.

Purification and Characterization

Chromatographic Methods

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 → 1:1). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms purity (>95%).

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 2.35 (s, 3H, CH3), 4.65 (s, 2H, CH2), 7.25–7.90 (m, 9H, aromatic), 10.45 (s, 1H, NH).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C=S stretch).

Challenges and Mitigation Strategies

Thione Oxidation

The sulfanylidene (-S=) group is prone to oxidation under acidic or aerobic conditions. Conducting reactions under nitrogen atmosphere and avoiding strong oxidants (e.g., H2O2) preserves the thione functionality.

Byproduct Formation

Competitive N-benzylation at the triazole’s 1-position is minimized by using bulky bases (e.g., DIPEA) and stoichiometric control of benzyl bromide.

Chemical Reactions Analysis

N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include bases, acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that derivatives of 1,2,4-triazole exhibit potent activity against bacteria and fungi. For instance, compounds similar to N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide have been evaluated for their efficacy in inhibiting the growth of resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
Research has indicated that triazole derivatives possess anticancer potential. The structural features of this compound suggest it may interfere with cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have shown promising results against various cancer cell lines, indicating its potential as a lead compound for further development .

Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways has also been explored. Triazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. This suggests that this compound could be developed as a therapeutic agent for inflammatory diseases .

Agricultural Applications

Fungicides
Given its antifungal properties, this compound can be utilized as a fungicide in agriculture. The triazole moiety is known for its effectiveness against various fungal pathogens affecting crops. Research indicates that formulations containing similar triazole compounds can significantly reduce fungal infections in plants, thereby enhancing crop yield and quality .

Plant Growth Regulators
Emerging studies suggest that triazole derivatives may serve as plant growth regulators. They can influence plant metabolism and growth patterns by modulating hormonal pathways. This application could lead to improved agricultural practices and sustainable farming methods .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its efficacy. Key factors influencing its biological activity include:

Structural Feature Impact on Activity
Triazole Ring Essential for antimicrobial activity
Benzyl Group Enhances lipophilicity and cellular uptake
Sulfanylidene Group Contributes to overall reactivity and binding affinity

Case Studies

Several studies have highlighted the applications of similar triazole compounds:

  • Antimicrobial Study : A derivative was tested against clinical isolates of resistant bacteria, showing a minimum inhibitory concentration (MIC) lower than traditional antibiotics .
  • Cancer Research : In vitro assays demonstrated that a related compound induced apoptosis in breast cancer cells through reactive oxygen species (ROS) generation .
  • Fungicide Efficacy : Field trials with a triazole-based fungicide showed a 30% increase in yield for wheat crops compared to untreated controls due to effective disease management .

Mechanism of Action

The mechanism of action of N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The sulfanylidene group may also play a role in the compound’s biological activity by interacting with thiol groups in proteins.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

N-{[4-(4-Bromophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide
  • Key Differences : Incorporates a bromophenyl group and nitrobenzamide instead of benzyl and methylbenzamide.
  • The nitro group increases electron-withdrawing effects, altering reactivity .
3-(4-Cycloheptyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-N,N-diethylbenzene-1-sulfonamide
  • Key Differences : Features a cycloheptyl group and sulfonamide moiety.
  • Impact : The bulky cycloheptyl group may reduce membrane permeability compared to the benzyl group. The sulfonamide enhances solubility and hydrogen-bonding capacity .
N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
  • Key Differences : Replaces sulfanylidene with methylsulfanyl and methylbenzamide with methoxybenzamide.
  • Methylsulfanyl may reduce oxidative stability compared to sulfanylidene .

Biological Activity

N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide is a synthetic compound belonging to the triazole class, which has gained attention for its potential biological activities, particularly in medicinal chemistry and agriculture. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazole ring, a benzyl group, and a methylbenzamide moiety. The synthesis typically involves:

  • Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and thiocarbonyl compounds.
  • Benzyl Group Introduction : Via nucleophilic substitution using benzyl halides.
  • Attachment of the Benzamide Group : Coupling with 4-methylbenzoyl chloride in the presence of a base.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)10
HCT-116 (Colon)8
A549 (Lung)12

The compound exhibited potent inhibitory activity against receptor tyrosine kinases (RTKs), which are crucial in cancer progression. For instance, it showed an inhibition rate of up to 91% against the EGFR kinase at 10 nM concentration .

The mechanism through which this compound exerts its effects involves:

  • Enzyme Interaction : The triazole ring interacts with various enzymes, potentially inhibiting their activity.
  • Binding Affinity : The presence of the benzyl and dichlorobenzamide groups enhances binding affinity to specific molecular targets.
  • Gene Expression Modulation : Changes in gene expression profiles have been observed in treated cells, suggesting a complex interaction at the molecular level.

In Vitro Studies

In a study assessing the compound's effects on cancer cell lines, it was found that it significantly inhibited cell proliferation in MCF-7 and HCT-116 lines. The study compared its efficacy against standard treatments like imatinib and nilotinib:

Compound% Inhibition at 10 µMReference
N-(triazole)43
Imatinib81
Nilotinib100

These results indicate that while N-(triazole) shows moderate activity compared to established drugs, it may serve as a lead structure for further development.

Animal Model Studies

Limited studies have been conducted on animal models; however, preliminary results suggest that dosage variations impact efficacy and toxicity. Compounds similar to N-(triazole) have shown threshold effects where low doses are effective while high doses may lead to adverse effects.

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